molecular formula C47H28F6N3O6P B15388302 N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-10,16-bis(4-nitrophenyl)-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-10,16-bis(4-nitrophenyl)-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B15388302
M. Wt: 875.7 g/mol
InChI Key: GJFGIFBYAWJVFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic molecule featuring a phosphorus atom integrated into a pentacyclic framework. Key structural elements include:

  • Trifluoromethyl groups at the 3,5-positions of the benzyl substituent, enhancing lipophilicity and metabolic stability .
  • A phosphapentacyclo core with 12,14-dioxa bridges, which may influence conformational rigidity and binding affinity .

The compound’s structural complexity suggests applications in materials science (e.g., as a surfactant or catalyst) or pharmacology (e.g., kinase inhibition).

Properties

Molecular Formula

C47H28F6N3O6P

Molecular Weight

875.7 g/mol

IUPAC Name

N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-10,16-bis(4-nitrophenyl)-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C47H28F6N3O6P/c48-46(49,50)33-22-28(23-34(26-33)47(51,52)53)27-54(35-10-2-1-3-11-35)63-61-44-40(29-14-18-36(19-15-29)55(57)58)24-31-8-4-6-12-38(31)42(44)43-39-13-7-5-9-32(39)25-41(45(43)62-63)30-16-20-37(21-17-30)56(59)60/h1-26H,27H2

InChI Key

GJFGIFBYAWJVFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)P3OC4=C(C5=CC=CC=C5C=C4C6=CC=C(C=C6)[N+](=O)[O-])C7=C(O3)C(=CC8=CC=CC=C87)C9=CC=C(C=C9)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

The compound N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-10,16-bis(4-nitrophenyl)-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic molecule notable for its intricate structure and potential biological activities. Its molecular formula is C48H30F6N3O7PC_{48}H_{30}F_6N_3O_7P with a molecular weight of approximately 905.7 g/mol . This compound incorporates several functional groups that may enhance its pharmacological properties.

Structural Characteristics

The presence of the trifluoromethyl group in the structure is significant as it is known to improve the lipophilicity and overall bioactivity of compounds . The phosphapentacyclo framework contributes to the stability and reactivity of the molecule.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, derivatives of trifluoromethyl-substituted phenyl groups have shown potent inhibitory effects against various Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.25 µg/mL .

Synthesis and Biological Evaluation

A study focusing on the synthesis of 3,5-bis(trifluoromethyl)phenyl-substituted compounds revealed their promising antimicrobial properties against resistant strains . The synthesized derivatives were tested for their effectiveness against various pathogens and showed significant activity.

CompoundMIC (µg/mL)Target Pathogen
Compound A0.25MRSA
Compound B0.50Enterococcus spp
Compound C1.00Staphylococcus aureus

Pharmacological Studies

Further pharmacological evaluations have indicated that compounds with similar trifluoromethyl substitutions possess enhanced interactions with biological targets due to increased electron-withdrawing effects that facilitate binding to enzymes or receptors involved in microbial resistance mechanisms .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Similarity to Nitro-Substituted Aromatic Compounds

The 4-nitrophenyl groups in the target compound are critical for its electronic profile. Comparisons with nitroimidazole and nitrofuryl derivatives (Table 1) reveal that nitro groups enhance antimycobacterial activity by promoting redox cycling or target interactions . For example:

Compound Class Nitro Substituent Position Biological Activity (IC₅₀) Reference
Nitroimidazole derivatives Imidazole C-2 Inactive against M. tuberculosis
Nitrothiophen derivatives Thiophen C-5 IC₅₀: 2.1 µM
Target compound Phenyl C-4 Not reported

The absence of nitro groups in inactive analogues (e.g., 4a, 4d, 4e in ) underscores their role in bioactivity. Computational similarity assessments (e.g., Tanimoto coefficients) could further quantify structural overlap with active nitrothiophens .

Comparison with Trifluoromethyl-Substituted Surfactants

The 3,5-bis(trifluoromethyl)phenyl group suggests surfactant-like behavior. Quaternary ammonium compounds (QACs) like BAC-C12 exhibit critical micelle concentrations (CMCs) of 0.4–8.3 mM, determined via spectrofluorometry and tensiometry (Figure 1, ). While the target compound lacks a quaternary ammonium moiety, its trifluoromethyl groups may reduce CMC values by enhancing hydrophobicity.

Phosphorus-Containing Heterocycles

The phosphapentacyclo core distinguishes this compound from conventional organophosphorus ligands. For example:

  • Triphenylphosphine oxide : Lacks cyclic rigidity, reducing catalytic efficiency in cross-coupling reactions.
  • Phosphatriazenes : Exhibit planar geometry but inferior thermal stability compared to polycyclic frameworks.

The 12,14-dioxa bridges in the target compound likely improve solubility and metal-binding capacity relative to non-oxygenated phosphorus heterocycles .

Computational Similarity Assessment

Virtual screening (VS) protocols highlight the importance of molecular fingerprints (e.g., MACCS, Morgan) and similarity metrics (e.g., Tanimoto, Dice) for identifying analogues . For the target compound:

  • Morgan fingerprints (radius 3) would encode its polycyclic topology and substituent positions.

Q & A

Basic Question: What are the critical challenges in synthesizing this compound, and what multi-step strategies are recommended?

Answer:
The synthesis involves multi-step organic reactions, including cyclization, phosphorylation, and functionalization of aromatic rings. Key challenges include:

  • Regioselectivity control due to competing reaction pathways in polycyclic systems.
  • Purification difficulties arising from byproducts with similar physicochemical properties.
  • Sensitivity to reaction conditions (e.g., moisture, temperature fluctuations).

Methodological Recommendations:

  • Use Design of Experiments (DOE) to optimize parameters like temperature, solvent polarity, and catalyst loading .
  • Employ high-pressure liquid chromatography (HPLC) with gradient elution for purification .
  • Leverage protective group strategies for nitro and trifluoromethyl moieties to prevent undesired side reactions .

Basic Question: Which spectroscopic and analytical techniques are essential for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹⁹F NMR to confirm trifluoromethyl group integrity.
    • ³¹P NMR for phosphorus coordination analysis.
  • X-ray Crystallography: Resolves stereochemical ambiguities in the pentacyclic core .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects trace impurities.

Validation Protocol:
Cross-reference experimental data with computational predictions (e.g., DFT-optimized structures) to resolve discrepancies .

Advanced Question: How can computational reaction path search methods improve synthesis efficiency?

Answer:
Quantum Chemical Calculations (e.g., DFT, coupled-cluster theory) predict reaction pathways and transition states, reducing trial-and-error experimentation.

  • ICReDD Workflow Integration:
    • Perform reaction path sampling to identify low-energy intermediates.
    • Apply machine learning to prioritize reaction conditions with high predicted yields .
    • Validate computationally optimized conditions experimentally, creating a feedback loop for refinement .

Case Study:
For phosphorylation steps, computational screening identified N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as a superior base, reducing side-product formation by 40% .

Advanced Question: How to resolve contradictions between experimental and computational data on reaction mechanisms?

Answer:
Contradiction Analysis Workflow:

Kinetic Isotope Effects (KIE): Compare experimental KIE with computed values to validate proposed mechanisms.

Microkinetic Modeling: Integrate experimental rate data with DFT-derived activation barriers to reconcile discrepancies .

In Situ Spectroscopy (e.g., FT-IR, Raman): Monitor intermediate formation in real time to verify computational predictions .

Example:
Disagreement in nitro-group reduction pathways was resolved by identifying a solvent-dependent proton shuttle mechanism using combined DFT and kinetic studies .

Advanced Question: What reactor design considerations are critical for scaling up synthesis?

Answer:
Key factors include:

  • Heat Transfer: Use jacketed reactors with precise temperature control (±1°C) to manage exothermic steps (e.g., cyclization).
  • Mixing Efficiency: Optimize impeller design to ensure homogeneity in viscous reaction mixtures.
  • Pressure Tolerance: Select reactors rated for >10 bar to accommodate gas-evolving steps (e.g., deprotection).

CRDC Guidance:
Refer to subclass RDF2050112 (Reaction fundamentals and reactor design) for scaling criteria and dimensionless number analysis (e.g., Reynolds, Damköhler) .

Advanced Question: How do electron-withdrawing groups (nitro, trifluoromethyl) influence reactivity and stability?

Answer:

  • Nitro Groups:
    • Enhance electrophilic substitution rates in aromatic systems.
    • Reduce thermal stability via resonance-driven decomposition pathways.
  • Trifluoromethyl Groups:
    • Increase hydrophobicity and metabolic stability.
    • Induce steric hindrance, slowing nucleophilic attack on adjacent carbons.

Experimental Validation:

  • Accelerated Stability Testing: Expose the compound to UV light and elevated temperatures (40–60°C) to quantify degradation kinetics .
  • Electrochemical Analysis: Cyclic voltammetry reveals nitro-group reduction potentials, informing handling protocols .

Advanced Question: What strategies are effective for analyzing byproducts in complex multi-step syntheses?

Answer:

  • LC-MS/MS with Ion Mobility: Separates isobaric byproducts and identifies fragmentation patterns.
  • Isotopic Labeling: Track ¹³C or ¹⁵N labels to map byproduct origins.
  • Computational Byproduct Prediction: Tools like Schrödinger’s Byos generate plausible structures from reaction SMILES .

Case Example:
In thieno-pyrimidine derivatives (analogous structures), LC-MS identified a dimeric byproduct formed via radical coupling, prompting antioxidant additives .

Advanced Question: How to assess the compound’s stability under varying storage and reaction conditions?

Answer:
Stability Protocol:

Forced Degradation Studies: Expose to acid (0.1M HCl), base (0.1M NaOH), oxidants (H₂O₂), and light (ICH Q1B).

Dynamic Vapor Sorption (DVS): Quantify hygroscopicity-driven degradation.

DSC/TGA Analysis: Determine melting points and thermal decomposition thresholds.

Data Interpretation:
Correlate stability trends with computational descriptors (e.g., HOMO-LUMO gaps) to predict shelf-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.